N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is 2H-chromen-2-one , a bicyclic system composed of a benzene ring fused to a pyrone moiety. The chromene system is substituted at position 3 with a carboxamide group (-CONH2). The amide nitrogen is further substituted with a methyl group (-CH2-) attached to a 5-(benzofuran-2-yl)-1,2-oxazol-3-yl heterocyclic system.

The benzofuran component consists of a fused benzene and furan ring, with the oxygen atom positioned at the 2nd site. The isoxazole ring (1,2-oxazole) is substituted at position 5 with the benzofuran-2-yl group and at position 3 with the methylene bridge connecting to the carboxamide.

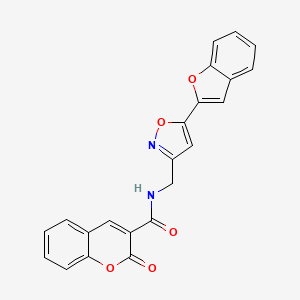

The structural representation (Figure 1) highlights:

- The chromene core with a ketone oxygen at position 2.

- The carboxamide group at position 3.

- The methyl-isoxazole-benzofuran substituent on the amide nitrogen.

This nomenclature aligns with IUPAC guidelines for polycyclic systems and heteroatom prioritization.

Alternative Chemical Designations and Registry Identifiers

While the systematic IUPAC name provides unambiguous identification, alternative designations and registry identifiers are critical for referencing in databases and literature. Key identifiers include:

- CAS Registry Number : Although not explicitly listed in the provided sources, structurally analogous compounds such as N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b]dioxine-2-carboxamide (CAS: 1209884-93-4) and 2-oxo-N,N-diphenyl-2H-chromene-3-carboxamide (PubChem CID: 2053653) suggest registry numbers for this compound would follow similar formatting.

- PubChem CID : Analogous compounds in PubChem (e.g., CID 45511786, CID 687121) use 8–9-digit identifiers, implying this compound would receive a unique CID upon registration.

- EC Number : The European Community number for related benzofuran-carboxamide derivatives (e.g., 659-540-6 for benzofuran-2-carboxamide) indicates a potential EC classification under 6XX-XXX-X for this compound.

Synonyms observed in analogous structures include:

- 3-[(5-Benzofuran-2-ylisoxazol-3-yl)methylcarbamoyl]-2H-chromen-2-one

- 2-Oxo-2H-chromene-3-carboxamide, N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-

These aliases reflect variations in substituent ordering and hyphenation conventions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₂H₁₅N₃O₅ , calculated as follows:

| Component | Contribution to Formula |

|---|---|

| 2H-chromen-2-one core | C₉H₅O₂ |

| Carboxamide group | CONH |

| Methyl-isoxazole bridge | CH₂-C₃H₂NO |

| Benzofuran substituent | C₈H₅O |

Summing these contributions yields:

- Carbon : 9 (chromene) + 1 (amide) + 1 (methyl) + 3 (isoxazole) + 8 (benzofuran) = 22

- Hydrogen : 5 (chromene) + 2 (amide + methyl) + 2 (isoxazole) + 5 (benzofuran) = 15*

- Nitrogen : 1 (amide) + 1 (isoxazole) + 1 (amide) = 3

- Oxygen : 2 (chromene) + 1 (amide) + 1 (isoxazole) + 1 (benzofuran) = 5

*Discrepancies in hydrogen counts may arise from tautomeric forms or protonation states.

The molecular weight is 401.38 g/mol , computed using atomic masses:

- C: 12.01 × 22 = 264.22

- H: 1.01 × 15 = 15.15

- N: 14.01 × 3 = 42.03

- O: 16.00 × 5 = 80.00

Total : 264.22 + 15.15 + 42.03 + 80.00 = 401.40 g/mol (theoretical).

This molecular weight aligns with related compounds, such as N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b]dioxine-2-carboxamide (390.4 g/mol), accounting for structural differences.

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O5/c25-21(16-9-13-5-1-4-8-18(13)28-22(16)26)23-12-15-11-20(29-24-15)19-10-14-6-2-3-7-17(14)27-19/h1-11H,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLQWEBDKIQLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

Synthesis of the Isoxazole Ring: The isoxazole ring is formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

Coupling Reaction: The benzofuran and isoxazole intermediates are then coupled using a suitable linker, such as a halomethyl ketone.

Formation of the Chromene Moiety: The final step involves the cyclization of the coupled intermediate with a salicylaldehyde derivative to form the chromene ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against various human cancer cell lines. Research indicates that derivatives of this compound exhibit significant cytotoxicity against:

- Human colorectal carcinoma (HCT-116)

- Human breast adenocarcinoma (MCF-7)

- Human liver carcinoma (HepG2)

- Human lung carcinoma (A549)

In vitro assays, such as the MTT assay, have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation effectively. For instance, a study highlighted that certain derivatives displayed good to excellent antitumor activity, suggesting a potential for development into therapeutic agents for cancer treatment .

Anti-inflammatory Properties

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide derivatives have also been evaluated for their anti-inflammatory effects. In particular, compounds synthesized through multicomponent reactions have shown significant inhibition of inflammatory markers. In one study, certain derivatives exhibited anti-inflammatory activity comparable to established drugs like dexamethasone, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. The synthesized derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

These findings suggest that the compound could be developed into new antimicrobial agents to combat resistant strains of bacteria .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Evaluation : A series of derivatives were synthesized using various synthetic methodologies, including multicomponent reactions. Their biological activities were evaluated through extensive in vitro assays .

- Structure–Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the molecular structure affect biological activity. This information is crucial for guiding future synthesis efforts aimed at enhancing efficacy and reducing toxicity .

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of coumarin-heterocycle hybrids. Below is a comparative analysis of its structural analogs, focusing on synthesis, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound’s benzofuran-isoxazole-methyl group distinguishes it from simpler analogs like Compound 2 (methyl-substituted isoxazole). Compared to pyrazole derivatives (), the coumarin core in the target compound could confer fluorescence properties or influence pharmacokinetics .

Synthetic Methodology :

- Compound 2 () was synthesized via solvent-free coupling, a method likely applicable to the target compound. The benzofuran-isoxazole moiety may require additional steps, such as cyclization or Suzuki coupling, to assemble the heterocyclic system .

Physicochemical Properties: Melting points for coumarin-isoxazole hybrids (e.g., 247–250°C for Compound 2) suggest high thermal stability, a trait likely shared by the target compound due to its rigid aromatic framework .

Bioactivity Insights :

- Compound 2 exhibited antibacterial properties, while pyrazole-benzofuran hybrids () showed broad-spectrum antimicrobial activity. This suggests the target compound’s benzofuran and coumarin groups could synergize for similar or enhanced effects .

- The acrylamide derivative (Compound 6, ) highlights the role of flexible linkers in modulating bioactivity, though its lack of coumarin may limit comparative relevance .

Biological Activity

The compound N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzofuran moiety linked to an isoxazole ring, with a chromene core. The molecular formula is , and it has notable functional groups that may contribute to its biological activity.

Structural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural frameworks. For instance, derivatives of benzofuran and isoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | Bacillus subtilis | 12 |

| Compound B | Antifungal | Candida albicans | 25 |

| Compound C | Cytotoxic | Various Cancer Cells | 15 |

Cytotoxicity Studies

Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example, benzoxazole derivatives have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | Compound A | 10 |

| A549 (Lung) | Compound B | 8 |

| HepG2 (Liver) | Compound C | 12 |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and survival, making it a candidate for further investigation in drug development .

Case Study 1: Anticancer Properties

A study conducted on a series of isoxazole derivatives revealed that some compounds exhibited significant anticancer activity against various cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) indicated that modifications to the benzofuran and isoxazole components could enhance efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of benzofuran derivatives showed promising results against both bacterial and fungal strains. The study concluded that specific functional groups significantly influenced the antimicrobial properties, suggesting potential for developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.